![molecular formula C25H28N2O5 B2446374 11-(3,4-二甲氧基苯基)-3,3-二甲基-1-氧代-2,3,4,5,10,11-六氢-1H-二苯并[b,e][1,4]二氮杂卓-7-羧酸甲酯 CAS No. 1024406-69-6](/img/structure/B2446374.png)
11-(3,4-二甲氧基苯基)-3,3-二甲基-1-氧代-2,3,4,5,10,11-六氢-1H-二苯并[b,e][1,4]二氮杂卓-7-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylate is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes a benzodiazepine core fused with a benzo[b] ring system and various functional groups such as methoxy, dimethyl, and carboxylate. Benzodiazepines are well-known for their pharmacological properties, particularly in the central nervous system, where they act as anxiolytics, sedatives, and muscle relaxants.
科学研究应用
Methyl 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylate has various scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive compounds.
Biology: In biological research, the compound is used to study the structure-activity relationships of benzodiazepines and their interactions with biological targets. It serves as a model compound for understanding the pharmacological properties of benzodiazepines.
Medicine: The compound has potential therapeutic applications due to its benzodiazepine core. It can be used in the development of new anxiolytic, sedative, and muscle relaxant drugs.
Industry: In the industrial sector, the compound is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
Target of Action
The primary target of this compound is the bromodomain-containing protein 4 (BRD4) enzyme . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, playing a crucial role in regulating gene transcription.
Mode of Action
The compound interacts with its target, the BRD4 enzyme, by binding to it This binding can inhibit the function of the enzyme, thereby affecting the transcription of certain genes
Biochemical Pathways
The inhibition of the BRD4 enzyme can affect various biochemical pathways. BRD4 is known to play a role in the regulation of gene transcription, so its inhibition can potentially alter the expression of certain genes . The downstream effects of these changes can vary widely, depending on the specific genes affected.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific genes affected by the inhibition of the BRD4 enzyme . These effects can potentially include changes in cell growth, differentiation, and survival, among others.
准备方法
The synthesis of methyl 10-(3,4-dimethoxyphenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraene-5-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate ortho-diamine with a suitable diketone under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The next step involves the introduction of the 3,4-dimethoxyphenyl group through a Friedel-Crafts acylation reaction. This reaction is typically carried out using an acid chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Functional Group Modifications: Subsequent steps involve the introduction of the dimethyl and carboxylate groups through alkylation and esterification reactions, respectively. These reactions are typically carried out under mild conditions using appropriate alkylating agents and esterification reagents.
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Methyl 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used for these reactions.
Reduction: Reduction reactions can be carried out on the carbonyl group present in the benzodiazepine core. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring. Electrophilic substitution reactions such as nitration, halogenation, and sulfonation can be carried out using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
相似化合物的比较
Methyl 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylate can be compared with other benzodiazepine derivatives such as diazepam, lorazepam, and clonazepam. While all these compounds share a common benzodiazepine core, they differ in their functional groups and pharmacological properties.
Diazepam: Diazepam has a similar benzodiazepine core but lacks the dimethoxyphenyl and carboxylate groups. It is widely used as an anxiolytic and muscle relaxant.
Lorazepam: Lorazepam has a hydroxyl group at the 3-position of the benzodiazepine core, which enhances its potency and duration of action. It is used as an anxiolytic and sedative.
Clonazepam: Clonazepam has a nitro group at the 7-position of the benzodiazepine core, which contributes to its anticonvulsant properties. It is used in the treatment of epilepsy and panic disorders.
The uniqueness of methyl 10-(3,4-dimethoxyphenyl)-14,14-dimethyl-12-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraene-5-carboxylate lies in its specific functional groups, which may impart distinct pharmacological properties and potential therapeutic applications.
属性
IUPAC Name |
methyl 6-(3,4-dimethoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-25(2)12-18-22(19(28)13-25)23(14-7-9-20(30-3)21(11-14)31-4)27-16-8-6-15(24(29)32-5)10-17(16)26-18/h6-11,23,26-27H,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJFATLNGOPPGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)OC)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
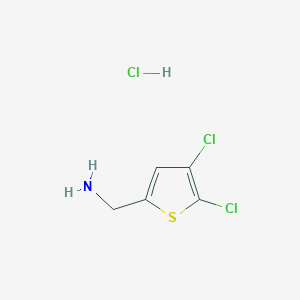
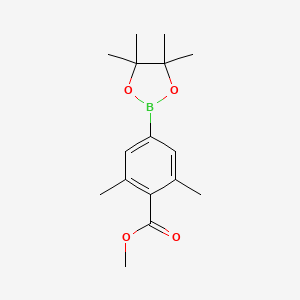
![4-CHLORO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE](/img/structure/B2446294.png)
![3-[(4-Amino-5-nitropyrimidin-2-yl)amino]-1-(4-fluorophenyl)azetidin-2-one](/img/structure/B2446295.png)
![3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2446297.png)
![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-3-methoxybenzenecarboxamide](/img/structure/B2446298.png)
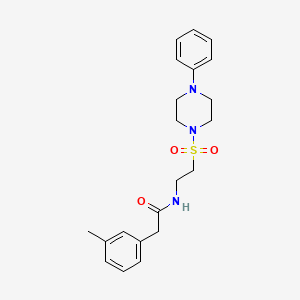
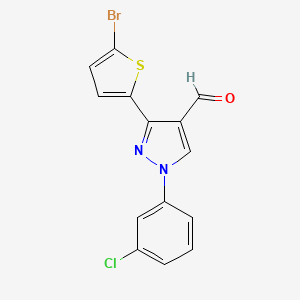
![5-[(3-chlorophenyl)amino]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)
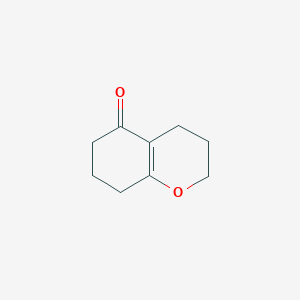
![N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam](/img/structure/B2446310.png)
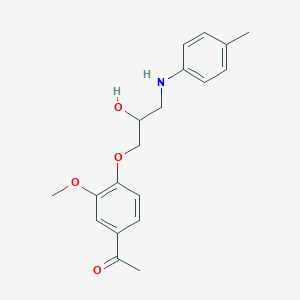
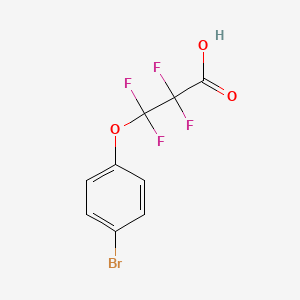
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2446314.png)
